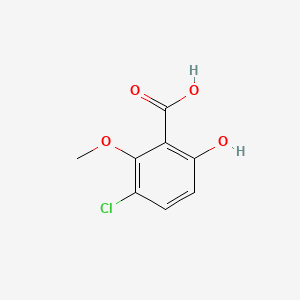

3-Chloro-6-hydroxy-2-methoxybenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVPCPDQXIUAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676554 | |

| Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146984-79-4 | |

| Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Chloro-6-hydroxy-2-methoxybenzoic acid" synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-Chloro-6-hydroxy-2-methoxybenzoic acid

Executive Summary: this compound is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of a proposed, efficient synthetic pathway for this target molecule. The strategy is built upon a logical retrosynthetic analysis, starting from a readily accessible benzaldehyde precursor. The core of the synthesis involves a two-step process: a regioselective electrophilic chlorination followed by a selective oxidation. This document details the mechanistic rationale behind each transformation, provides step-by-step experimental protocols, and presents the information in a format tailored for researchers, scientists, and drug development professionals.

Introduction

Chemical Profile of the Target Molecule

This compound is an organic compound featuring a benzoic acid core substituted with chloro, hydroxyl, and methoxy functional groups. These groups contribute to its specific chemical reactivity and potential for further elaboration into more complex molecular architectures.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 146984-79-4 | [3][4] |

| Molecular Formula | C₈H₇ClO₄ | [3][4] |

| Molecular Weight | 202.59 g/mol | [3][4] |

| Canonical SMILES | COC1=C(C=CC(=C1C(=O)O)O)Cl | [3] |

| InChIKey | UDVPCPDQXIUAKI-UHFFFAOYSA-N | [3] |

Scientific Significance and Potential Applications

While specific applications for this compound are not extensively documented in public literature, its structure is analogous to other substituted benzoic acids that are vital building blocks in medicinal chemistry and crop science. For instance, the related compound Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide.[5][6] The presence of multiple functional groups on the ring—a carboxylic acid for amide or ester formation, a phenol for etherification, and a chloro group for nucleophilic substitution or cross-coupling reactions—makes it a versatile intermediate for constructing diverse chemical libraries for biological screening.[1][2]

Retrosynthetic Analysis and Strategic Design

A robust synthesis design begins with a logical retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available, or easily synthesizable starting materials.

Pathway Design Rationale

The primary strategic disconnection is at the carboxylic acid functional group. This group can be reliably formed via the oxidation of a corresponding benzaldehyde. This approach is advantageous as aldehydes are generally stable and their oxidation is a high-yielding, well-understood transformation. The precursor, 3-chloro-6-hydroxy-2-methoxybenzaldehyde, can then be formed through the electrophilic chlorination of a suitable phenolic aldehyde.

This leads to the selection of 2-hydroxy-6-methoxybenzaldehyde as a logical starting material. This precursor contains the required 1,2,6-substitution pattern of the oxygenated functional groups relative to the eventual carboxyl group.

Retrosynthetic Pathway Diagram

The following diagram illustrates the proposed retrosynthetic disconnection.

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Detailed Elucidation

The proposed forward synthesis is a two-step sequence designed for efficiency and control over regiochemistry.

Overall Synthesis Workflow

Caption: Proposed two-step synthesis pathway.

Step 1: Regioselective Chlorination

Expertise & Experience: The key challenge in this step is to control the position of chlorination. The starting material, 2-hydroxy-6-methoxybenzaldehyde, has two strong activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃). Both are ortho, para-directors. They powerfully activate positions 3 and 5 for electrophilic aromatic substitution. To achieve selective chlorination at the C3 position, a carefully chosen chlorinating agent and reaction conditions are paramount. Sulfuryl chloride (SO₂Cl₂) is often an effective reagent for the controlled chlorination of activated phenols.

Trustworthiness (Self-Validating Protocol): The protocol includes a purification step via column chromatography, which allows for the isolation of the desired C3-chlorinated isomer from any potential C5-chlorinated or dichlorinated byproducts. The identity and purity of the product must be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocol: Synthesis of 3-Chloro-6-hydroxy-2-methoxybenzaldehyde

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxy-6-methoxybenzaldehyde (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane or acetonitrile.

-

Inert Atmosphere: Purge the flask with nitrogen and cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂, 1.05 eq.) in the same anhydrous solvent and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with fresh portions of dichloromethane.[7]

-

Washing & Drying: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[7]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to isolate the desired 3-chloro-6-hydroxy-2-methoxybenzaldehyde.

Step 2: Selective Aldehyde Oxidation

Expertise & Experience: The oxidation of the aldehyde to a carboxylic acid in the presence of a phenol requires a selective reagent. Strong oxidants like potassium permanganate or chromic acid would likely oxidize the phenol, leading to undesired side products and decomposition. Sodium chlorite (NaClO₂) is an excellent choice for this transformation, particularly under mildly acidic conditions in the presence of a chlorine scavenger like 2-methyl-2-butene or hydrogen peroxide. This method, known as the Pinnick oxidation, is highly selective for aldehydes. The oxidation of vanillin (a related phenolic aldehyde) with sodium chlorite is well-documented and effective.[8]

Trustworthiness (Self-Validating Protocol): The reaction is worked up by acidification, which precipitates the carboxylic acid product. The purity of the final product can be readily assessed by its melting point and confirmed by spectroscopic analysis. Recrystallization provides a straightforward method for obtaining a highly pure final product.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve the 3-chloro-6-hydroxy-2-methoxybenzaldehyde (1.0 eq.) from Step 1 in a mixture of tert-butanol and water.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.

-

Reaction: Add the aqueous sodium chlorite solution to the stirred aldehyde solution at room temperature.

-

Scavenger: Add a chlorine scavenger, such as 2-methyl-2-butene (2.0 eq.), to the reaction mixture.

-

Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the disappearance of the aldehyde starting material by TLC.

-

Workup: Once the reaction is complete, reduce the volume of the solvent in vacuo. Cool the remaining aqueous solution in an ice bath.

-

Precipitation: Acidify the solution to pH 2-3 by the dropwise addition of 2 N hydrochloric acid.[9] A precipitate of the carboxylic acid product should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Data Summary

The following table summarizes the key parameters for the proposed synthesis. Note that yields are estimates based on similar literature transformations and would require experimental optimization.

| Step | Transformation | Key Reagents | Temp. (°C) | Time (h) | Est. Yield (%) |

| 1 | Chlorination | SO₂Cl₂, CH₂Cl₂ | 0 to RT | 2 - 4 | 75 - 85 |

| 2 | Oxidation | NaClO₂, NaH₂PO₄ | RT | 4 - 6 | 85 - 95 |

Conclusion

This guide outlines a scientifically sound and logical two-step pathway for the synthesis of this compound. The strategy leverages a regioselective chlorination of an activated phenol followed by a highly selective Pinnick oxidation of the intermediate aldehyde. This approach is designed to maximize yield and purity by addressing key challenges such as regiocontrol and functional group compatibility. The detailed protocols serve as a robust starting point for laboratory-scale synthesis, providing researchers in pharmaceutical and agrochemical development with a practical route to this valuable chemical intermediate.

References

- VIII. THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIO. Canadian Science Publishing.

- 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. Smolecule.

- This compound 146984-79-4 wiki. Guidechem.

- This compound | C8H7ClO4 | CID 46835739. PubChem.

- Synthesis of 3-chloro-6-hydroxy-2-methoxybenzaldehyde. PrepChem.com.

- CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Google Patents.

- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid. Google Patents.

- Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com.

- 3-Chloro-2-methoxybenzoic acid. Chem-Impex.

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Google Patents.

Sources

- 1. Buy 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid | 101536-78-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7ClO4 | CID 46835739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 6. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. prepchem.com [prepchem.com]

"3-Chloro-6-hydroxy-2-methoxybenzoic acid" chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-Chloro-6-hydroxy-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a blend of electron-withdrawing (chloro, carboxylic acid) and electron-donating (hydroxy, methoxy) groups, imparts a unique electronic and steric profile, making it a molecule of interest for applications in medicinal chemistry and agrochemical synthesis. The strategic placement of these functional groups offers multiple sites for chemical modification, positioning it as a versatile building block for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, discusses its potential synthetic pathways, and outlines its expected reactivity and spectroscopic characteristics. The insights are synthesized from available data on the compound and its structural analogs, providing a robust framework for researchers engaging with this molecule.

Caption: Figure 1: Chemical Structure.

Part 1: Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its array of functional groups. The carboxylic acid group suggests acidic properties and the ability to form salts and esters. The phenolic hydroxyl group is also weakly acidic and can participate in hydrogen bonding, influencing solubility and melting point.

Physical and Chemical Properties

Quantitative data for this specific molecule is sparse. The following table summarizes key properties sourced from chemical databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄ | PubChem[1] |

| Molecular Weight | 202.59 g/mol | PubChem[1] |

| CAS Number | 146984-79-4 | PubChem[1] |

| Appearance | Predicted: White to off-white solid | Inferred from analogs[2] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO. | Inferred from analogs[2][3] |

Spectroscopic Profile (Predicted)

-

¹H NMR Spectroscopy:

-

-COOH Proton: A broad singlet is expected far downfield, typically in the range of 10-13 ppm, due to the acidic nature of the proton.[4]

-

-OH Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent, is expected, likely between 5-9 ppm.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region (6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be typical for ortho-coupling.

-

-OCH₃ Protons: A sharp singlet at approximately 3.8-4.0 ppm is expected for the methoxy group protons.[4]

-

-

¹³C NMR Spectroscopy:

-

-COOH Carbon: The carboxylic acid carbon will appear significantly downfield, around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. The carbons attached to the oxygen and chlorine atoms will be shifted accordingly based on their electronic effects.

-

-OCH₃ Carbon: The methoxy carbon should produce a signal around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

O-H Stretch (Phenol): A sharper, less broad peak around 3200-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band at approximately 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ (for the acid and phenol) and 1000-1100 cm⁻¹ (for the methoxy ether) regions.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

-

Experimental Protocol: NMR Sample Preparation

The integrity of spectroscopic data begins with meticulous sample preparation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable -OH and -COOH protons.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[4]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Reference the chemical shifts to the residual solvent peak.[4]

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, published synthesis for this compound is not readily found, a logical synthetic route can be proposed based on established organic chemistry reactions for related substituted benzoic acids. A plausible approach involves the carboxylation of a substituted chlorophenol, a variation of the Kolbe-Schmitt reaction.[5]

Caption: Figure 2: Proposed Synthetic Workflow.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloro-5-methoxyphenol is a logical precursor. The relative positions of the chloro and methoxy groups are set, and the free ortho position to the hydroxyl group is activated for electrophilic aromatic substitution.

-

Step 1: Salt Formation: The Kolbe-Schmitt reaction requires the highly nucleophilic phenoxide ion.[5] Treating the starting phenol with a strong base like potassium hydroxide (KOH) deprotonates the hydroxyl group, significantly enhancing its reactivity towards the weak electrophile, carbon dioxide. Potassium salts are often favored as they can lead to higher ortho-carboxylation selectivity.[5]

-

Step 2: Carboxylation: This is the key C-C bond-forming step. The reaction is typically performed under high pressure and elevated temperature to increase the concentration of CO₂ in the reaction medium and overcome the activation energy barrier.[5] The electrophilic CO₂ attacks the electron-rich aromatic ring, preferentially at the ortho position to the phenoxide due to chelation effects with the potassium ion.

-

Step 3: Acidification: The initial product is the carboxylate salt. A simple workup with a strong mineral acid (like HCl) protonates the carboxylate to yield the final carboxylic acid product and also protonates the phenoxide back to a hydroxyl group, causing the product to precipitate out of the aqueous solution for easy isolation by filtration.

Chemical Reactivity

The reactivity of this compound is a composite of its individual functional groups. Understanding these reactivities is key to its use as a synthetic intermediate.

Caption: Figure 3: Key Reactive Sites.

-

Carboxylic Acid Group: This is the most reactive site for many common transformations. It can be readily converted into esters via Fischer esterification with alcohols under acidic catalysis, or into amides by activation (e.g., to an acyl chloride) followed by reaction with an amine. It can also be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. Its presence also activates the ring towards further electrophilic aromatic substitution.

-

Aromatic Ring: The ring is highly activated by the hydroxyl and methoxy groups, directing further electrophilic substitutions to the positions ortho and para to them. The existing substitution pattern, however, leaves only one position available for substitution, which would be sterically hindered.

-

Aryl Chloride: The C-Cl bond is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions (high temperature/pressure) or if activated by strong electron-withdrawing groups in the ortho/para positions, which is not the case here. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Part 3: Applications and Safety

Potential Applications

While specific applications for this molecule are not widely documented, its structure is analogous to compounds with known biological activity.

-

Pharmaceutical Development: Substituted benzoic acids are privileged scaffolds in drug discovery. This compound could serve as an intermediate for synthesizing analogs of anti-inflammatory, antimicrobial, or other therapeutic agents.[2][6] The combination of lipophilic (Cl, OCH₃) and hydrophilic (OH, COOH) groups provides a balanced starting point for tuning pharmacokinetic properties.

-

Agrochemicals: Many commercial herbicides, such as Dicamba (3,6-dichloro-2-methoxybenzoic acid), are substituted benzoic acids.[7] This compound could be used as a building block to develop new herbicides or fungicides by modifying its functional groups to target specific biological pathways in weeds or fungi.[6]

-

Material Science: The phenolic and carboxylic acid functionalities allow it to be incorporated into polymers or coatings, potentially enhancing properties like adhesion, durability, or thermal resistance.[6]

Safety and Handling

No specific MSDS is available for this compound. However, based on structurally similar compounds, the following precautions are advised:

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[8][9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid creating dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound represents a synthetically versatile molecule with significant potential for application in research and development. While direct experimental data remains limited, a thorough analysis of its structure and comparison with related compounds provides a solid foundation for predicting its properties, reactivity, and spectroscopic signatures. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its utility as a building block in the creation of novel pharmaceuticals, agrochemicals, and advanced materials. As with any chemical, appropriate safety protocols must be strictly followed during its handling and use.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

- Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). [Link]

-

PubChem. This compound. [Link]

- Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

The Royal Society of Chemistry. Supplementary data for - The Royal Society of Chemistry. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

PubChem. 2-Hydroxy-6-methoxybenzoic acid. [Link]

-

PubChem. 2-Chloro-3-methoxybenzoic acid. [Link]

- Google Patents.

-

Learn CBSE. NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]

Sources

- 1. This compound | C8H7ClO4 | CID 46835739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 3-Chloro-6-hydroxy-2-methoxybenzoic acid (CAS: 146984-79-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-hydroxy-2-methoxybenzoic acid (CAS number: 146984-79-4), a substituted benzoic acid derivative of interest in synthetic chemistry and potential drug discovery pipelines. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes verified information from established chemical databases with predicted properties and logical extrapolations based on the well-understood chemistry of related substituted benzoic acids. Particular emphasis is placed on elucidating the interplay of the chloro, hydroxyl, and methoxy substituents in determining the compound's physicochemical properties, reactivity, and potential biological significance. This document is intended to serve as a foundational resource for researchers, providing both a summary of known attributes and a scientifically grounded framework for future experimental work.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a combination of electron-withdrawing (chloro) and electron-donating (hydroxyl and methoxy) groups, imparts a unique electronic and steric profile that is likely to influence its reactivity and biological interactions. The strategic placement of these functional groups makes it an intriguing building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry where such substituted aromatic scaffolds are prevalent.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 146984-79-4 | [1][2] |

| Molecular Formula | C₈H₇ClO₄ | [1][2] |

| Molecular Weight | 202.59 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COC1=C(C=CC(=C1C(=O)O)O)Cl | [2] |

| InChI Key | UDVPCPDQXIUAKI-UHFFFAOYSA-N | [2] |

Physicochemical and Predicted Properties

Table 2: Physicochemical Properties (Experimental and Predicted)

| Property | Value | Type | Source |

| pKa | 2.51 ± 0.25 | Predicted | [1] |

| Boiling Point | 354.4 ± 42.0 °C | Predicted | |

| XLogP3 | 1.8 | Predicted | [2] |

| Topological Polar Surface Area | 66.8 Ų | Predicted | [2] |

| Hydrogen Bond Donor Count | 2 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |

| Rotatable Bond Count | 2 | Computed | [2] |

The predicted pKa of 2.51 suggests that this compound is a relatively strong acid for a carboxylic acid, a property likely influenced by the electron-withdrawing nature of the chlorine atom. The predicted LogP value of 1.8 indicates moderate lipophilicity, which is a critical parameter in drug design for membrane permeability and bioavailability.

Spectroscopic Profile (Predicted)

The spectroscopic fingerprint of a molecule is essential for its identification and characterization. In the absence of published experimental spectra, theoretical predictions can guide the analysis of future experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The hydroxyl and carboxylic acid proton signals may be broad and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), C-O stretches for the ether and phenol, and C-Cl stretch, as well as aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 202, with a characteristic M+2 peak at m/z 204 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of small molecules such as H₂O, CO, and CO₂.

Proposed Synthesis and Reactivity

While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a more readily available starting material such as 2-hydroxy-6-methoxybenzoic acid or a related substituted phenol. A logical forward synthesis could involve the selective chlorination of a suitable precursor.

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical):

-

Starting Material: Dissolve 2-hydroxy-6-methoxybenzoic acid in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Chlorinating Agent: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution at a controlled temperature, likely cooled in an ice bath to manage the exothermic reaction. The regioselectivity of the chlorination will be directed by the existing activating groups (hydroxyl and methoxy).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water or a mild base. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Reactivity map of this compound.

-

Carboxylic Acid Group: This is the most reactive site for nucleophilic acyl substitution, readily undergoing esterification with alcohols in the presence of an acid catalyst, or amidation with amines, typically via an activated intermediate (e.g., an acyl chloride).

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis. It also strongly activates the aromatic ring towards electrophilic substitution, although the steric hindrance from the adjacent methoxy and chloro groups will influence the regioselectivity.

-

Aryl Chloride: The chlorine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. It is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if the ring is further activated by other substituents.

-

Methoxy Group: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Its steric bulk, along with the adjacent carboxylic acid, will influence the accessibility of the ortho position.

Potential Applications and Biological Significance

While there is no specific literature detailing the applications of this compound, its structural motifs are present in various biologically active molecules. Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of activities. The presence of chloro, hydroxyl, and methoxy groups can modulate properties such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles.

Potential areas of investigation for this compound and its derivatives could include:

-

Antimicrobial Agents: Many halogenated and hydroxylated aromatic compounds exhibit antibacterial and antifungal properties.

-

Enzyme Inhibitors: The carboxylic acid and phenolic hydroxyl groups can act as key binding moieties for various enzyme active sites.

-

Scaffolds for Combinatorial Chemistry: Its multiple functional groups provide handles for the synthesis of diverse chemical libraries for high-throughput screening.

Conclusion

This compound represents a chemical entity with significant potential for further research and development. This guide has consolidated the available information and provided a scientifically grounded framework for its properties, synthesis, and reactivity. The lack of extensive experimental data highlights an opportunity for further investigation to fully characterize this compound and explore its potential applications in synthetic and medicinal chemistry. It is our hope that this technical guide will serve as a valuable resource and a catalyst for such future endeavors.

References

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

"3-Chloro-6-hydroxy-2-methoxybenzoic acid" molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Chloro-6-hydroxy-2-methoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (C₈H₇ClO₄) is a substituted aromatic carboxylic acid featuring a complex interplay of functional groups that dictate its molecular architecture, electronic properties, and intermolecular behavior.[1] The strategic placement of a chloro, a hydroxyl, and a methoxy group on the benzoic acid scaffold creates a molecule of significant interest in medicinal chemistry and materials science. This guide provides a detailed examination of its molecular geometry, the nuanced electronic effects of its substituents, and the non-covalent interactions that govern its solid-state assembly. By integrating theoretical principles with spectroscopic and crystallographic concepts, we aim to provide a comprehensive understanding of this molecule's fundamental chemical nature.

Introduction: A Molecule of Competing Influences

Substituted benzoic acids are privileged scaffolds in chemical research, serving as building blocks for pharmaceuticals, agrochemicals, and functional materials.[2] The subject of this guide, this compound, is a prime example of how multifunctionality can be engineered to achieve specific properties. The molecule's character is defined by a delicate balance:

-

Electron-Withdrawing Group: The chlorine atom at the C3 position exerts a powerful inductive electron-withdrawing effect (-I), which modulates the acidity of the carboxylic acid and influences the reactivity of the aromatic ring.

-

Electron-Donating Groups: The hydroxyl (-OH) group at C6 and the methoxy (-OCH₃) group at C2 are electron-donating through resonance (+R), pushing electron density into the π-system.

This push-pull electronic arrangement, combined with the steric demands of the ortho substituents, results in a unique and predictable set of structural and bonding characteristics that are critical for rational molecular design and application.

Molecular Geometry and Conformational Landscape

The three-dimensional arrangement of atoms in this compound is the foundation of its chemical behavior. This geometry is a product of covalent bond lengths, bond angles, and the rotational freedom around single bonds, which are best elucidated by techniques like X-ray crystallography.

The Covalent Framework

The core of the molecule is a benzene ring, composed of six sp²-hybridized carbon atoms, leading to a generally planar structure. However, the substituents introduce slight deviations from perfect hexagonal symmetry. The carboxylic acid's carbon is also sp²-hybridized, while the methyl carbon of the methoxy group is sp³-hybridized.

Table 1: Typical Bond Lengths and Angles for Structural Motifs (Note: These are generalized values based on similar structures. Precise values require specific crystallographic data.)

| Bond Type | Typical Length (Å) | Angle Type | Typical Angle (°) |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) | 120 |

| C-Cl | 1.74 | C-C-Cl | 120 |

| C-O (phenolic) | 1.36 | C-C-OH | 119 |

| C-O (methoxy) | 1.37 | C-C-OCH₃ | 118 |

| C-C (carboxyl) | 1.48 | C-C-C(O) | 121 |

| C=O (carboxyl) | 1.25 | O=C-OH | 123 |

| C-OH (carboxyl) | 1.31 | C-C(O)-OH | 116 |

The "Ortho Effect" and Steric Considerations

The presence of the methoxy group at the C2 position, ortho to the carboxylic acid, induces a significant steric interaction. This "ortho effect" forces the carboxylic acid group to twist out of the plane of the benzene ring.[3][4] This disruption of coplanarity has profound electronic consequences, as it inhibits the resonance between the carboxyl group and the aromatic π-system, which in turn increases the acidity of the benzoic acid compared to its meta or para isomers.[3][4]

Caption: Covalent structure of the title compound.

Intramolecular and Intermolecular Bonding

Beyond the covalent framework, non-covalent interactions are critical in defining the molecule's preferred conformation and its aggregation in the solid state.

Intramolecular Hydrogen Bonding

A key structural feature is the strong potential for an intramolecular hydrogen bond between the hydrogen of the C6-hydroxyl group and the oxygen of the C2-methoxy group.[5][6] This interaction forms a stable, planar, six-membered pseudo-ring. This bonding motif significantly influences the chemical properties of both participating groups, including the acidity of the phenolic proton and the rotational freedom of the methoxy group.

Caption: Intramolecular hydrogen bond forming a stable S(6) ring.

Intermolecular Assembly: The Carboxylic Acid Dimer

In the solid state, the most dominant intermolecular interaction is the hydrogen bonding between carboxylic acid groups of adjacent molecules. They typically form a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.[7] This robust interaction creates a characteristic supramolecular synthon known as an R²₂(8) ring motif, which is a cornerstone of the crystal engineering of carboxylic acids.

Other Contributing Forces

The overall crystal packing is further stabilized by a network of weaker interactions:

-

π-π Stacking: The planar aromatic rings can stack on top of one another, contributing to lattice stability.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with an electron-rich atom (like a carbonyl oxygen) on a neighboring molecule.

-

Van der Waals Forces: These ubiquitous, non-specific interactions contribute to the overall cohesive energy of the crystal.

Caption: Key intermolecular interactions in the solid state.

Spectroscopic Characterization

Spectroscopic methods provide experimental evidence that corroborates the structural and bonding features discussed.

Table 2: Predicted Spectroscopic Signatures

| Technique | Feature | Expected Observation & Rationale |

| ¹H NMR | -COOH Proton | Very broad singlet, >10 ppm. Highly deshielded acidic proton. |

| -OH Proton | Broad singlet, variable position. Involved in H-bonding. | |

| Aromatic Protons | Multiplets in the 6.5-8.0 ppm range. Chemical shifts are dictated by the combined electronic effects of the substituents. | |

| -OCH₃ Protons | Sharp singlet, ~3.9 ppm. Typical for an aryl methoxy group. | |

| IR Spectroscopy | O-H Stretch (Carboxyl) | Very broad band from 2500-3300 cm⁻¹. Characteristic of a hydrogen-bonded carboxylic acid dimer. |

| O-H Stretch (Phenolic) | Broader and at a lower frequency than a free phenol due to intramolecular H-bonding. | |

| C=O Stretch (Carboxyl) | Strong, sharp band around 1700 cm⁻¹. | |

| Mass Spectrometry | Molecular Ion Peak | Isotopic pattern for one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio), confirming the presence of Cl. The monoisotopic mass is 202.0033 Da.[1] |

Experimental Workflow: Single-Crystal X-ray Diffraction

To definitively determine the molecular structure and bonding parameters, single-crystal X-ray diffraction (SCXRD) is the gold standard.

Protocol Steps:

-

Crystal Growth (Self-Validating System): The primary requirement is obtaining diffraction-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol/water, ethyl acetate). The formation of well-defined, transparent crystals is the first validation point.

-

Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations, which sharpens the diffraction data. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution: The diffraction data is processed to yield a set of structure factors. Sophisticated algorithms (direct methods) are then used to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

Structure Refinement: The initial atomic positions are refined against the experimental data. This iterative process minimizes the difference between the observed structure factors and those calculated from the model, improving the accuracy of bond lengths, angles, and atomic displacement parameters.

-

Validation and Finalization: The final refined structure is validated using established crystallographic metrics (e.g., R-factors) and checked for physical reasonability. The data is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Caption: Standard workflow for single-crystal X-ray diffraction.

Conclusion

The molecular architecture of this compound is a masterclass in the interplay of steric and electronic effects. The covalent framework is heavily influenced by the ortho relationship between the carboxyl and methoxy groups, leading to a non-planar conformation. This structure is further defined by a robust intramolecular hydrogen bond. In the condensed phase, the molecule organizes through a hierarchy of non-covalent interactions, dominated by the classic carboxylic acid dimer motif. This detailed structural and bonding knowledge is indispensable for scientists seeking to exploit this molecule's potential in the rational design of new chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Fiedler, P., et al. (2003). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. [Link]

-

Lloyd, H. A., et al. (1964). Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids. Journal of the American Chemical Society. [Link]

-

Stewart, R., & Yates, K. (1960). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

-

Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]

-

Fales, H. M., et al. (1964). Intramolecular Hydrogen Bonding in ortho-Substituted Benzoic Acids. ACS Publications. [Link]

-

Mosher Chemical. 3-chloro-6-hydroxy-2-methoxy-Benzoic acid. [Link]

-

Chemistry LibreTexts. (2019). 2.12: Intermolecular Forces. [Link]

-

NIST. Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-. NIST Chemistry WebBook. [Link]

-

The Ortho Effect of benzoic acids. Organic Chemistry Portal. [Link]

- Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.

-

Chemsrc. 3-Chloro-2-hydroxybenzoic acid. [Link]

-

Kargar, H., et al. (2012). (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. Acta Crystallographica Section E. [Link]

-

Quora. Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid?. [Link]

-

Chantooni, M. K., Jr., & Kolthoff, I. M. (1981). Substituent effects on dissociation of benzoic acids... Journal of the American Chemical Society. [Link]

Sources

- 1. This compound | C8H7ClO4 | CID 46835739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. The Ortho Effect of benzoic acids [mail.almerja.com]

- 4. quora.com [quora.com]

- 5. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Chloro-6-hydroxy-2-methoxybenzoic acid: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of 3-Chloro-6-hydroxy-2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally similar compounds to offer a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While direct experimental data for this specific compound is not widely available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₇ClO₄ and a molecular weight of 202.59 g/mol .[1] Its structure, featuring a blend of electron-withdrawing (chloro, carboxylic acid) and electron-donating (hydroxyl, methoxy) groups on a benzene ring, suggests a molecule with interesting chemical and biological properties, making its structural elucidation through spectroscopic methods a critical step in any research endeavor. This guide will delve into the predicted spectroscopic signatures that are essential for its identification and characterization.

Chemical Structure and Properties:

-

IUPAC Name: this compound[1]

-

CAS Number: 146984-79-4[2]

-

Molecular Formula: C₈H₇ClO₄[1]

-

Molecular Weight: 202.59 g/mol [1]

-

SMILES: COC1=C(C=CC(=C1C(=O)O)O)Cl[1]

-

InChIKey: UDVPCPDQXIUAKI-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic acid (-COOH) | 11.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[3] |

| Phenolic (-OH) | 9.0 - 10.0 | Singlet (broad) | 1H | The phenolic proton signal is also broad and its chemical shift can be concentration and solvent dependent. |

| Aromatic (H-4) | ~7.0 - 7.2 | Doublet | 1H | This proton is ortho to the chloro group and meta to the carboxylic acid group. |

| Aromatic (H-5) | ~6.8 - 7.0 | Doublet | 1H | This proton is ortho to the carboxylic acid group and meta to the chloro group. |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | Methoxy groups on an aromatic ring typically resonate in this region.[3] |

Note: The exact chemical shifts and coupling constants for the aromatic protons would require computational prediction or experimental verification.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic acid (C=O) | 165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |

| Aromatic (C-6) | 150 - 155 | Carbon bearing the hydroxyl group, shifted downfield due to the oxygen's deshielding effect. |

| Aromatic (C-2) | 145 - 150 | Carbon bearing the methoxy group. |

| Aromatic (C-3) | 120 - 125 | Carbon bearing the chloro group. |

| Aromatic (C-1) | 115 - 120 | Carbon attached to the carboxylic acid group. |

| Aromatic (C-4, C-5) | 110 - 130 | The chemical shifts of these carbons are influenced by the combined effects of all substituents. |

| Methoxy (-OCH₃) | 55 - 60 | The methoxy carbon signal is typically observed in this range. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad | O-H stretch (dimer) |

| O-H (Phenol) | 3200 - 3600 | Broad | O-H stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretch |

| C-H (Aliphatic, -OCH₃) | 2850 - 3000 | Medium | C-H stretch |

| C=O (Carboxylic acid) | 1680 - 1710 | Strong | C=O stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | C=C stretch |

| C-O (Carboxylic acid/Aryl ether) | 1210 - 1320 | Strong | C-O stretch |

| C-Cl | 600 - 800 | Medium to Strong | C-Cl stretch |

The broad O-H stretching band from the carboxylic acid is a characteristic feature resulting from hydrogen bonding to form dimers.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (MW = 202.59), Electron Ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 202 and an [M+2]⁺ peak at m/z 204 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Rationale |

| 202/204 | [C₈H₇ClO₄]⁺ | Molecular ion |

| 185/187 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 157/159 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 142 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

The fragmentation pathways can be visualized as follows:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, derived from the analysis of its functional groups and comparison with structurally related molecules, offer a solid foundation for the identification and structural confirmation of this compound in a research setting. Experimental verification of these predictions is highly recommended for definitive structural assignment.

References

- A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Chloro-6-hydroxy-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 3-chloro-6-hydroxy-2-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential pharmaceutical relevance. As a senior application scientist, this document moves beyond a simple recitation of methods to offer a narrative grounded in experimental logic and best practices. We will explore the entire workflow, from the foundational principles of crystal growth to the nuances of crystallographic data interpretation, with a special focus on the supramolecular chemistry governed by the molecule's functional groups.

Introduction: The Significance of Crystalline Form

In the pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its development. Different crystalline arrangements, or polymorphs, of the same molecule can exhibit markedly different physical properties. Therefore, a thorough understanding of the crystal structure is not merely an academic exercise but a crucial step in ensuring the safety, efficacy, and consistency of a drug product. This compound, with its array of functional groups—a carboxylic acid, a hydroxyl group, a chloro substituent, and a methoxy group—presents a rich landscape for intermolecular interactions that drive the formation of its crystal lattice. This guide will serve as a detailed roadmap for elucidating this intricate architecture.

The Experimental Journey: From Powder to Precision Structure

The determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage.[1][2][3] The overall workflow is a systematic progression from obtaining a suitable single crystal to the final refinement and validation of the atomic model.

Figure 1: A high-level overview of the single-crystal X-ray diffraction workflow.

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt in crystallography. The quality of the final crystal structure is fundamentally limited by the quality of the single crystal used for data collection. For this compound, a substance with moderate polarity, a variety of crystallization techniques should be explored.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system by gentle heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.

-

Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. The slow reduction in solvent volume gradually increases the concentration of the solute, promoting the formation of well-ordered crystals.

Causality: The rate of evaporation is a critical parameter. Rapid evaporation often leads to the formation of polycrystalline or amorphous material, whereas slow, controlled evaporation provides the necessary time for molecules to arrange themselves into a thermodynamically stable, ordered crystal lattice.

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4][5][6]

Instrumentation and Data Collection Parameters

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Molybdenum radiation is generally preferred for small organic molecules as it provides better resolution and minimizes absorption effects. Copper radiation may be used for very small crystals due to its higher intensity. |

| Detector | CCD or CMOS area detector | These detectors efficiently capture the diffraction pattern over a wide area.[3] |

| Temperature | 100 K | Data collection at low temperatures minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions. |

| Data Collection Strategy | ω and φ scans | A series of scans at different crystal orientations are performed to collect a complete sphere of diffraction data, ensuring that all unique reflections are measured. |

The interaction of the X-ray beam with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots.[7][8] The positions and intensities of these spots contain the information required to determine the crystal structure.

From Diffraction Pattern to Molecular Structure: Data Analysis

The raw diffraction data is a collection of images containing thousands of reflections. This data must be processed and analyzed to solve and refine the crystal structure.

Data Reduction and Structure Solution

Specialized software is used to integrate the raw diffraction images to determine the intensity and position of each reflection. This is followed by corrections for experimental factors such as Lorentz and polarization effects, and absorption. The processed data is then used to determine the unit cell parameters and the space group.

The "phase problem" is a central challenge in crystallography, as the detectors only measure the intensities of the diffracted X-rays, not their phases. For small molecules like this compound, direct methods are typically successful in determining the initial phases, leading to an initial electron density map. This map allows for the identification of the positions of the non-hydrogen atoms.

Structure Refinement and Validation

The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should ideally be less than 5% for a well-refined structure. The final structural model is typically reported in a standard Crystallographic Information File (CIF) format, which is a globally recognized standard for archiving and sharing crystallographic data.[9][10][11][12][13]

Commonly Used Crystallographic Software

| Software Suite | Key Functions |

| SHELX | Structure solution and refinement. |

| Olex2 | A user-friendly graphical interface for structure solution, refinement, and analysis that often incorporates the SHELX engine. |

| PLATON | A multipurpose crystallographic tool for structure validation and analysis. |

| GSAS-II | A comprehensive open-source package for a wide range of diffraction data analysis.[14] |

| Bruker APEX | Integrated software for data collection and initial data processing on Bruker diffractometers.[15] |

Interpreting the Crystal Structure: Supramolecular Interactions

The crystal structure of this compound is not just a collection of atomic coordinates; it is a story of how the molecules interact to form a stable, three-dimensional array. The functional groups on the molecule play a key role in directing these interactions, primarily through hydrogen bonding.

The Role of Hydrogen Bonding

The carboxylic acid, hydroxyl, and to a lesser extent, the methoxy and chloro groups, can all participate in hydrogen bonding. Based on the principles of supramolecular chemistry, we can predict the likely hydrogen bonding motifs, or "supramolecular synthons".[16][17]

-

Carboxylic Acid Dimer: The most common and robust synthon for carboxylic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds.[18] This is a highly probable motif in the crystal structure of the title compound.

-

Hydroxyl Group Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or linking the carboxylic acid dimers.

-

Other Weak Interactions: C-H···O and C-H···Cl interactions, although weaker, can also play a significant role in stabilizing the overall crystal packing.

Figure 2: A schematic representation of the expected carboxylic acid dimer synthon.

The interplay of these interactions will determine the final crystal packing, influencing properties such as melting point and density. A detailed analysis of the hydrogen bond geometries (distances and angles) is essential for a complete understanding of the supramolecular architecture.

Reporting and Data Deposition: Ensuring Scientific Integrity

The final step in any crystal structure analysis is the preparation of a comprehensive report and the deposition of the data in a public repository. The Crystallographic Information File (CIF) is the standard format for this purpose.[9][11][12] The CIF contains all the necessary information for other researchers to validate the structure and use the data in further studies. It is standard practice to deposit the CIF with a recognized database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.

Conclusion

The crystal structure analysis of this compound is a powerful tool for understanding its solid-state properties. This guide has outlined a comprehensive and technically sound approach, from the critical first step of growing high-quality single crystals to the detailed interpretation of the resulting three-dimensional structure. By understanding the intricate network of intermolecular interactions, particularly hydrogen bonds, researchers and drug development professionals can gain invaluable insights into the behavior of this compound, paving the way for its potential application in the pharmaceutical industry. The principles and methodologies described herein are broadly applicable to the crystallographic study of a wide range of small organic molecules.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

-

Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

-

Wikipedia. (2023). Crystallographic Information File. [Link]

-

National Workshop on Crystal Structure Determination using Powder XRD. (2007). Crystal Structure Determination I. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]

-

Aakeröy, C. B., & Salmon, D. J. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(11), 4138-4147. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Short Guide to CIFs. [Link]

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

Wikipedia. (2023). X-ray crystallography. [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

-

RCSB PDB. (2023). Crystallography Software. [Link]

-

ResearchGate. (n.d.). Common supramolecular synthons formed from carboxylic acids, amides, pyridines, and other aromatic nitrogen. [Link]

-

Argonne National Laboratory. (n.d.). GSAS-II. [Link]

-

ResearchGate. (n.d.). The supramolecular carboxylic acid–amide heterosynthons observed in theobromine–carboxylic acid systems. [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. (n.d.). Common supra molecular synthons in crystal engineering. [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

-

EBSCO Information Services. (n.d.). Determining crystal structures | Research Starters. [Link]

-

Ramon, G., et al. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. CrystEngComm, 16(31), 5802-5810. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffraction Software. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. khwarizmi.org [khwarizmi.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 9. iucr.org [iucr.org]

- 10. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 12. iucr.org [iucr.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. cai.xray.aps.anl.gov [cai.xray.aps.anl.gov]

- 15. SC-XRD Software | Bruker [bruker.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 3-Chloro-6-hydroxy-2-methoxybenzoic acid

Abstract

The exploration of novel small molecules for therapeutic potential is a cornerstone of modern drug discovery. Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide presents a comprehensive, multi-tiered strategy for the systematic screening of 3-Chloro-6-hydroxy-2-methoxybenzoic acid , a halogenated benzoic acid derivative, to elucidate its potential biological activities. By integrating computational prediction with a cascade of robust in-vitro assays, this document provides researchers and drug development professionals with a field-proven framework for making rapid, data-driven decisions. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Case for Screening this compound

This compound (PubChem CID: 46835739) is a substituted benzoic acid.[3] Its structure, featuring a chlorinated aromatic ring, a hydroxyl group, and a methoxy group, suggests the potential for diverse biological interactions. Halogenation can enhance the lipophilicity and metabolic stability of a compound, while phenolic hydroxyl groups are often associated with antioxidant and hydrogen-bonding capabilities.[4] Benzoic acid derivatives are known to interact with a multitude of biological targets, often by disrupting microbial cell membranes, inhibiting essential enzymes, or modulating inflammatory pathways like NF-κB.[1] Given the lack of extensive biological data for this specific molecule, a structured screening approach is essential to uncover its therapeutic potential.

This guide outlines a logical workflow, beginning with cost-effective in-silico predictions to generate initial hypotheses, followed by a tiered in-vitro screening cascade to validate these predictions and uncover novel activities.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is critical for designing relevant assays.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄ | PubChem[3] |

| Molecular Weight | 202.59 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | COC1=C(C=CC(=C1C(=O)O)O)Cl | PubChem[3] |

Stage 1: In-Silico Profiling & Target Prediction

Before committing to resource-intensive wet-lab experiments, computational (in-silico) methods can predict potential biological targets and activities based on the molecule's chemical structure.[5] This approach leverages vast chemogenomic databases to identify known protein targets that bind to molecules with similar structural features.[6][7]

The primary rationale for this initial step is to narrow the experimental focus. By generating a list of probable targets or activity classes, we can prioritize the most relevant and promising in-vitro assays, saving considerable time and resources.[5]

Recommended In-Silico Workflow

-

Ligand-Based Virtual Screening: This method is predicated on the principle that structurally similar molecules often have similar biological activities.[6]

-

Methodology: The 2D and 3D structure of this compound is used to search databases like ChEMBL and PubChem for known bioactive compounds with high structural similarity.

-

Tools: Platforms like SwissTargetPrediction or PharmMapper can be used to predict protein targets based on the "similarity ensemble approach".[7]

-

Expected Output: A ranked list of potential protein targets (e.g., enzymes, receptors) and predicted activity classes (e.g., anti-inflammatory, antibacterial).

-

-

ADME/T Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial.

-

Methodology: Computational models are used to estimate properties like Lipinski's Rule of Five, solubility, and potential for off-target toxicity.

-

Tools: Software such as SwissADME or QikProp can provide these predictions.

-

Rationale: This step helps to flag potential liabilities early in the discovery process, such as poor drug-likeness or predicted toxicity, which might deprioritize the compound.

-

Stage 2: Tiered In-Vitro Screening Cascade

The in-vitro screening process is designed as a cascade, where broad, foundational assays in Tier 1 inform the selection of more specific, hypothesis-driven assays in Tier 2. This ensures that resources are focused on the most promising avenues of investigation.[8]

Tier 1: Foundational Biological Assays

This tier focuses on broad-spectrum activities commonly associated with the benzoic acid scaffold.

Rationale: Determining the cytotoxic concentration of the compound is a mandatory first step. It establishes a therapeutic window for all subsequent cell-based assays and provides an initial indication of potential as an anticancer agent.[9] The MTT assay is a widely used, reliable, and quantitative colorimetric method for assessing metabolic activity, which is proportional to the number of viable cells.[10][11]

Experimental Protocol: MTT Assay [12][13]

-

Cell Seeding:

-

Seed a human cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[10]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11]

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-